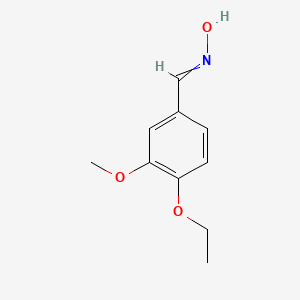

4-Ethoxy-3-methoxybenzaldehyde oxime

Description

4-Ethoxy-3-methoxybenzaldehyde oxime is an organic compound with the molecular formula C₁₀H₁₃NO₃. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and the benzene ring is substituted with ethoxy and methoxy groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Properties

IUPAC Name |

(NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUTXONCNANTKW-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=N/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-methoxybenzaldehyde oxime can be synthesized through the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime group.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The oxime group can be reduced to form amines.

Substitution: The ethoxy and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts are employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Ethoxy-3-methoxybenzaldehyde oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The ethoxy and methoxy groups may also influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

4-Ethoxy-3-methoxybenzaldehyde: Lacks the oxime group but shares similar structural features.

4-Methoxybenzaldehyde oxime: Similar oxime group but lacks the ethoxy substitution.

3-Ethoxy-4-methoxybenzaldehyde oxime: Positional isomer with similar functional groups.

Uniqueness

4-Ethoxy-3-methoxybenzaldehyde oxime is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of both ethoxy and methoxy groups, along with the oxime functionality, provides a distinct set of chemical properties that can be leveraged in various research and industrial applications.

Biological Activity

4-Ethoxy-3-methoxybenzaldehyde oxime is an organic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula , features both ethoxy and methoxy groups attached to a benzene ring, which may influence its reactivity and biological properties significantly. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Synthesis

This compound can be synthesized through the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at controlled temperatures to ensure the formation of the oxime group. This method allows for high yields and purity of the desired product, which can be further purified through crystallization or distillation techniques.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Oximes generally react with aldehydes and ketones, forming stable new compounds that can influence various biochemical pathways.

Biochemical Pathways

The formation of oximes can lead to significant changes at the molecular level, particularly in pathways involving aldehydes and ketones. Research indicates that this compound may play a role in enzyme inhibition, which is crucial for drug development .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in therapeutic contexts .

2. Antiplasmodial Activity

In vitro studies have demonstrated that derivatives related to this compound show significant antiplasmodial activity against Plasmodium falciparum, with promising selectivity indices indicating their potential as antimalarial agents .

3. Enzyme Inhibition

The compound is being studied for its ability to inhibit specific enzymes, which could have implications in treating diseases where enzyme modulation is beneficial .

Case Studies

Several case studies have explored the biological activity of compounds similar to or derived from this compound:

- Study on Antimalarial Activity : A study focused on various substituted benzaldehyde oximes found that certain derivatives exhibited potent activity against P. falciparum, suggesting that modifications in the chemical structure can enhance biological efficacy .

- Enzyme Interaction Studies : Research has shown that compounds like this compound interact with specific proteins, influencing their activity and potentially leading to novel therapeutic strategies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxybenzaldehyde oxime | Lacks ethoxy group | Simpler structure with only one methoxy substituent |

| 3-Ethoxy-4-methoxybenzaldehyde oxime | Different substitution pattern | Contains both ethoxy and methoxy but at different positions |

| This compound | Similar structure but differs in substituent position | Variation in positioning affects reactivity and properties |

The unique combination of functional groups in this compound allows it to exhibit distinct chemical behavior compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.